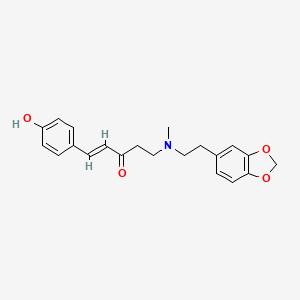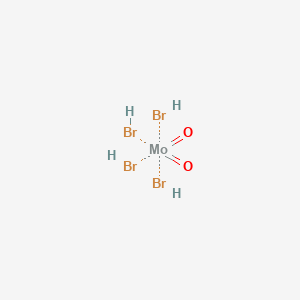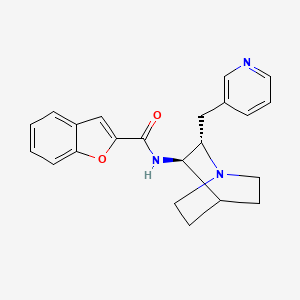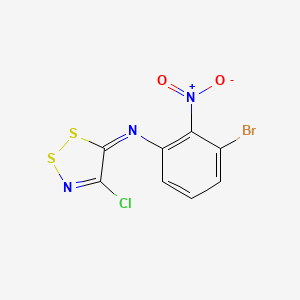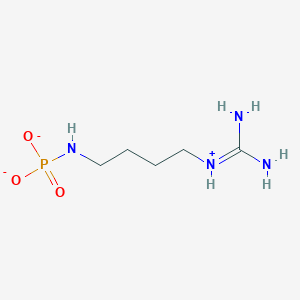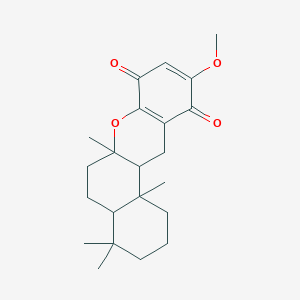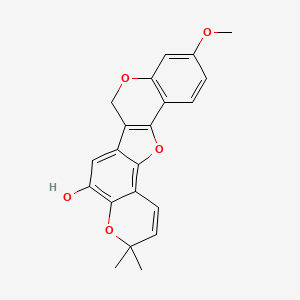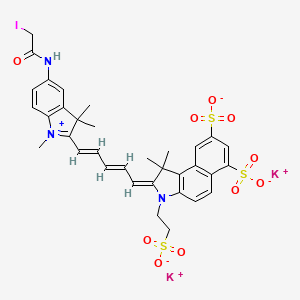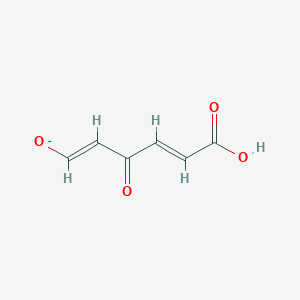![molecular formula C37H33N3O13S2 B1262930 [6-(2-carboxy-5-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-2,2,10,10-tetramethyl-8-(sulfomethyl)-10,11-dihydro-2H-pyrano[3,2-g:5,6-g']diquinolin-1-ium-4-yl]methanesulfonate](/img/structure/B1262930.png)
[6-(2-carboxy-5-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-2,2,10,10-tetramethyl-8-(sulfomethyl)-10,11-dihydro-2H-pyrano[3,2-g:5,6-g']diquinolin-1-ium-4-yl]methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alexa Fluor 568 para-isomer is the 6-succinimidyloxycarbonyl isomer of Alexa Fluor 568.
Scientific Research Applications
Anticoagulant Activity in Blood Coagulation This compound and its variants exhibit inhibitory activity against blood coagulation factors Xa and XIa. A study by Potapov et al. (2021) focused on the synthesis of 3-oxo-3-(6,8,8,9-tetramethyl-2-oxo-2H-pyrano[3,2-g]quinolin-3-yl)propanoates, revealing their potential as anticoagulants (Potapov et al., 2021).
Synthesis of Heterocycles in Radical Cyclization Reactions Allin et al. (2005) demonstrated the use of 2-(2-Bromophenyl)ethyl groups, including structures similar to the compound , as building blocks in radical cyclization reactions to synthesize tri- and tetra-cyclic heterocycles (Allin et al., 2005).
Oxidative Degradation Studies in Aqueous/Organic Cosolvent Mixtures Research by Hovorka et al. (2002) explored the oxidative degradation of a structurally related sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone, contributing to an understanding of the stability of these compounds in various solvents (Hovorka et al., 2002).
Antibacterial and Antifungal Activities A study by Mathada et al. (2009) synthesized compounds including 2H-pyrano[2,3-b]quinoline derivatives, showing significant antibacterial and antifungal activities, indicating potential applications in microbial control (Mathada et al., 2009).
Synthesis of Quinoline Derivatives with Potential Biological Activity Mostafa (2013) reported on the synthesis of new 2H-Pyrano[3,2-h]quinolines with excellent antibacterial and antifungal activities, further emphasizing the biomedical potential of these compounds (Mostafa, 2013).
Fluorescence and Quantum Chemical Investigations Le et al. (2020) conducted research on quinoline derivatives, including structural and fluorescence studies, which could inform the use of such compounds in imaging and sensing applications (Le et al., 2020).
Synthesis of Pyridine and Fused Pyridine Derivatives Al-Issa (2012) explored the synthesis of various pyridine derivatives, contributing to the broader understanding of the chemistry of these compounds and their potential applications in various fields (Al-Issa, 2012).
properties
Product Name |
[6-(2-carboxy-5-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-2,2,10,10-tetramethyl-8-(sulfomethyl)-10,11-dihydro-2H-pyrano[3,2-g:5,6-g']diquinolin-1-ium-4-yl]methanesulfonate |
|---|---|
Molecular Formula |
C37H33N3O13S2 |
Molecular Weight |
791.8 g/mol |
IUPAC Name |
[13-[2-carboxy-5-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-7,7,19,19-tetramethyl-17-(sulfomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-9-yl]methanesulfonate |
InChI |
InChI=1S/C37H33N3O13S2/c1-36(2)14-19(16-54(46,47)48)22-10-25-29(12-27(22)38-36)52-30-13-28-23(20(17-55(49,50)51)15-37(3,4)39-28)11-26(30)33(25)24-9-18(5-6-21(24)34(43)44)35(45)53-40-31(41)7-8-32(40)42/h5-6,9-15,38H,7-8,16-17H2,1-4H3,(H,43,44)(H,46,47,48)(H,49,50,51) |
InChI Key |
KBWNZHUGGRDAEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C2=CC3=C(C=C2N1)OC4=CC5=[NH+]C(C=C(C5=CC4=C3C6=C(C=CC(=C6)C(=O)ON7C(=O)CCC7=O)C(=O)O)CS(=O)(=O)[O-])(C)C)CS(=O)(=O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



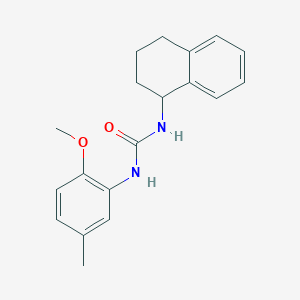

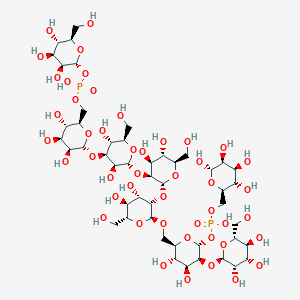
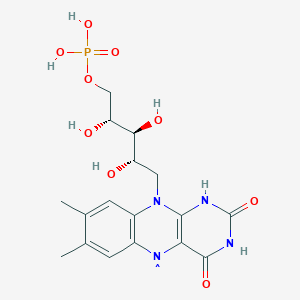
![5-fluoro-N-[(3R)-1-(1H-indol-5-ylmethyl)-3-pyrrolidinyl]-2-methylbenzenesulfonamide](/img/structure/B1262856.png)
